molecular formula C16H15N3O2 B2753703 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2380035-07-2

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B2753703
CAS No.: 2380035-07-2
M. Wt: 281.315
InChI Key: DEKBWOJCFOWLKF-UHFFFAOYSA-N
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Description

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to an azetidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a carboxylic acid derivative. The azetidine ring can be introduced through nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the benzoxazole intermediate. The final step involves the attachment of the pyridine moiety through etherification reactions, often using pyridine-3-methanol and suitable coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or alkyl groups .

Scientific Research Applications

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties[][5].

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(Pyridin-2-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole
  • 2-{3-[(Pyridin-4-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole
  • 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzothiazole

Uniqueness

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the azetidine ring and the pyridine moiety provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-6-15-14(5-1)18-16(21-15)19-9-12(10-19)11-20-13-4-3-7-17-8-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKBWOJCFOWLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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